Cobalt stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

13586-84-0 |

|---|---|

Formule moléculaire |

C18H35CoO2+ |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

cobalt(2+);octadecanoate |

InChI |

InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 |

Clé InChI |

OPAGYJJCQOCJBW-UHFFFAOYSA-M |

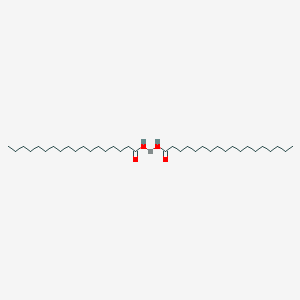

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

Autres numéros CAS |

13586-84-0 |

Description physique |

Other Solid; Pellets or Large Crystals |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

1002-88-6 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Thermal Decomposition of Cobalt Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt stearate, the cobalt(II) salt of stearic acid, is a compound with diverse industrial applications, including its use as a pro-oxidant additive in polymers to promote degradation, a catalyst, and a rubber adhesion promoter.[1][2] Understanding its thermal behavior is crucial for optimizing its performance in these applications and for ensuring process safety and stability. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the processes involved.

Thermal Properties and Decomposition Data

The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on mass loss as a function of temperature and the energetics of phase transitions and decomposition.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for this compound as determined by DSC and TGA.

| Parameter | Value | Analytical Method | Atmosphere | Reference |

| Melting Point | 159°C | DSC | - | [2] |

| Phase Transition (mesophase to liquid crystal) | 140°C | DSC | - | [2] |

| Onset of Mass Loss (Decomposition) | 342°C | TGA | - | [2] |

Note: The atmosphere for the DSC and TGA data from the primary source was not specified but is typically conducted under an inert atmosphere like nitrogen for decomposition studies of pure compounds.

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for obtaining reproducible and comparable data in thermal analysis. Below are generalized, yet detailed, protocols for the key analytical techniques used in the study of this compound's thermal decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).

-

Heat the sample at a constant, linear heating rate (e.g., 10°C/min) to a final temperature that encompasses the entire decomposition process (e.g., 600°C or higher).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature (TG curve). The derivative of the TG curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal transitions (e.g., melting, crystallization, phase transitions) of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an aluminum DSC pan. Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature below the first expected thermal event.

-

Heat the sample at a controlled, linear rate (e.g., 10°C/min) through the temperature range of interest.

-

A cooling and second heating cycle may be employed to study crystallization behavior and to erase the sample's prior thermal history.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, some decompositions) will appear as peaks. The temperature at the peak maximum and the integrated area of the peak provide information on the transition temperature and the enthalpy of the transition, respectively.

Visualizations

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal decomposition of this compound can be visualized as follows:

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

While the precise, step-by-step mechanism for the thermal decomposition of pure this compound is not extensively detailed in the literature, a general pathway can be proposed based on the decomposition of other metal stearates. The process likely involves the cleavage of the carboxylate group from the cobalt center and subsequent breakdown of the long hydrocarbon chains. In an inert atmosphere, this can lead to the formation of cobalt oxide and a variety of organic products.

References

An In-depth Technical Guide to the Crystal Structure of Cobalt Stearate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt stearate and its derivatives. This compound, a metal soap, has garnered significant interest across various scientific disciplines due to its diverse applications, including as a catalyst, a drying agent in paints and varnishes, and as an adhesion promoter in the rubber industry. A thorough understanding of its solid-state structure is paramount for elucidating its physicochemical properties and for the rational design of new materials and drug delivery systems.

While a definitive single-crystal structure of pure cobalt(II) stearate remains elusive in publicly accessible crystallographic databases, this guide presents the detailed crystal structure of a closely related and well-characterized compound: a water-bridged dinuclear complex of cobalt(II) with pyridine and stearic acid. Furthermore, it consolidates available data on the structural characteristics of this compound as determined by powder X-ray diffraction (XRD) and other analytical techniques.

Crystal Structure of a Water-Bridged Dinuclear Cobalt(II) Stearate Pyridine Complex

A significant contribution to the understanding of cobalt and stearic acid coordination chemistry is the single-crystal X-ray diffraction analysis of a water-bridged dinuclear complex. This compound provides valuable insights into the coordination environment of the cobalt ion and the packing of stearate chains.

Crystallographic Data

The crystallographic data for the water-bridged dinuclear complex of cobalt(II), pyridine, and stearic acid are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉₂H₁₆₂Co₂N₄O₉ |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Lattice Parameters | |

| a | 13.214(3) Å |

| b | 16.145(2) Å |

| c | 44.872(2) Å |

| α | 90° |

| β | 91.039(9)° |

| γ | 90° |

| Unit Cell Volume | 9571(3) ų |

| Temperature | 213(1) K |

| Radiation Wavelength | 1.5418 Å (CuKα) |

Molecular and Crystal Packing

The structure reveals a dinuclear arrangement where two cobalt(II) ions are bridged by water molecules. Each cobalt center is further coordinated to pyridine and stearate ligands. The long hydrocarbon tails of the stearate molecules play a crucial role in the overall crystal packing, likely forming lamellar structures stabilized by van der Waals interactions.

Structural Analysis of Cobalt(II) Stearate from Powder X-ray Diffraction

One study investigating metal stearates reported that this compound crystallizes in a monoclinic unit cell. This research determined a bilayer distance of 4.5 nm from the powder XRD pattern, with the alkyl chains of the stearate molecules tilted at an angle of 70° with respect to the plane of the metal ions.

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound and its derivatives, based on procedures described in the scientific literature.

Synthesis of Cobalt(II) Stearate

A common method for the synthesis of cobalt(II) stearate is through a precipitation reaction involving the metathesis of a soluble cobalt(II) salt and an alkali metal stearate.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium stearate (NaC₁₈H₃₅O₂)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of cobalt(II) chloride.

-

Prepare a solution of sodium stearate in a mixture of water and ethanol with heating to ensure complete dissolution.

-

Slowly add the cobalt(II) chloride solution to the hot sodium stearate solution with constant stirring.

-

A violet-colored precipitate of cobalt(II) stearate will form immediately.

-

Continue stirring the mixture for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the product with hot deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product in a vacuum oven at a controlled temperature.

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a general procedure for single-crystal X-ray diffraction analysis, as would be applied to a suitable crystal of a this compound complex.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., CuKα or MoKα radiation).

-

A low-temperature device for data collection at cryogenic temperatures.

Procedure:

-

A suitable single crystal of the this compound complex is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K or 213 K) to minimize thermal vibrations and potential crystal degradation.

-

Initial X-ray diffraction images are collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).

-

The collected diffraction intensities are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

Powder XRD is a crucial technique for identifying the crystalline phases of bulk this compound.

Instrumentation:

-

A powder X-ray diffractometer with a Bragg-Brentano geometry.

-

A monochromatic X-ray source (typically CuKα radiation).

-

A position-sensitive detector.

Procedure:

-

A finely ground powder of the this compound sample is prepared.

-

The powder is packed into a sample holder to ensure a flat and uniform surface.

-

The sample is mounted in the diffractometer.

-

The X-ray diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 60°) with a defined step size and counting time.

-

The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks.

-

The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).

-

The experimental pattern can be compared to reference patterns from crystallographic databases for phase identification.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Logical Relationship of Crystallographic Analysis

Caption: Logical flow diagram for determining crystal structure from diffraction data.

An In-depth Technical Guide to the Magnetic Properties of Cobalt Stearate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt stearate nanoparticles. It details their synthesis, characterization, and the fundamental principles governing their magnetic behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in nanotechnology, materials science, and the development of novel drug delivery systems.

Introduction to this compound Nanoparticles

This compound is a metal soap that can be used as a precursor or a capping agent in the synthesis of magnetic cobalt-based nanoparticles. The long hydrocarbon chains of the stearate molecules play a crucial role in controlling the size, shape, and dispersibility of the nanoparticles, which in turn significantly influences their magnetic properties. Understanding these properties is critical for applications ranging from high-density data storage to advanced biomedical technologies such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery.

The magnetic behavior of this compound nanoparticles is primarily dictated by their size. At larger dimensions, they typically exhibit ferromagnetic properties, characterized by a permanent magnetic moment. As the particle size decreases to the nanometer scale, they can transition to a superparamagnetic state, where they only exhibit magnetic behavior in the presence of an external magnetic field. This on-off magnetic switchability is highly desirable for many biomedical applications.

Synthesis of this compound Nanoparticles

Several methods have been developed for the synthesis of this compound and cobalt-based nanoparticles utilizing stearic acid. The choice of method influences the particle size, morphology, and consequently, their magnetic characteristics.

Double Decomposition Method

This method involves the reaction of a cobalt salt with sodium stearate to precipitate this compound.

Experimental Protocol:

-

Preparation of Sodium Stearate Solution: Dissolve a specific amount of sodium stearate in deionized water at an elevated temperature (e.g., 75°C) to ensure complete dissolution.

-

Preparation of Cobalt Salt Solution: Prepare an aqueous solution of a cobalt salt, such as cobalt acetate or cobalt chloride.

-

Precipitation: Slowly add the cobalt salt solution to the hot sodium stearate solution under vigorous stirring. A precipitate of this compound will form.

-

Washing and Drying: The precipitate is then filtered, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Thermal Decomposition Method

In this method, a cobalt precursor, often a cobalt carboxylate complex, is decomposed at high temperatures in the presence of stearic acid, which acts as a capping agent to control particle growth.

Experimental Protocol:

-

Reaction Mixture: A cobalt precursor (e.g., cobalt acetylacetonate), stearic acid, and a high-boiling point solvent (e.g., 1-octadecene) are mixed in a three-neck flask.

-

Degassing: The mixture is heated to a moderate temperature (e.g., 120°C) under vacuum to remove water and oxygen.

-

Decomposition and Nucleation: The temperature is then rapidly increased to a higher temperature (e.g., 250-300°C) under an inert atmosphere (e.g., argon or nitrogen) to induce the decomposition of the precursor and the nucleation of cobalt nanoparticles.

-

Growth and Stabilization: The stearic acid molecules coordinate to the surface of the growing nanoparticles, preventing their aggregation and controlling their final size.

-

Purification: After cooling, the nanoparticles are precipitated by adding a non-solvent like ethanol and collected by centrifugation. The particles are then washed multiple times to remove excess surfactant and byproducts.

Characterization of Magnetic Properties

The magnetic properties of this compound nanoparticles are primarily investigated using Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry.

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique to measure the magnetic properties of materials as a function of an applied magnetic field and temperature.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is packed into a sample holder. The mass of the sample is accurately measured.

-

Measurement: The sample holder is placed in the VSM, where it is made to vibrate at a constant frequency. An external magnetic field is applied and swept through a range of values (e.g., -2 to 2 Tesla).

-

Data Acquisition: The vibration of the magnetized sample induces a signal in a set of pick-up coils, which is proportional to the magnetic moment of the sample. This signal is recorded as a function of the applied magnetic field, generating a magnetic hysteresis loop.

-

Analysis: From the hysteresis loop, key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are determined.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments, making it ideal for characterizing superparamagnetic nanoparticles.

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of the nanoparticle sample is placed in a gelatin capsule or a similar non-magnetic sample holder.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

ZFC: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field is then applied, and the magnetization is measured as the sample is warmed up.

-

FC: The sample is cooled in the presence of a small magnetic field from a high temperature to a low temperature, and the magnetization is measured during the cooling process.

-

-

Data Analysis: The ZFC and FC curves provide information about the blocking temperature (Tb), which is the temperature at which the nanoparticles transition from a superparamagnetic to a blocked (ferromagnetic-like) state. The peak of the ZFC curve corresponds to the average blocking temperature.

Quantitative Magnetic Data

While specific quantitative data for pure this compound nanoparticles is not extensively available in the literature, the following table summarizes typical magnetic properties observed for cobalt-based nanoparticles of varying compositions and sizes, often synthesized using stearic acid as a capping agent. These values provide a general reference for the expected magnetic behavior.

| Nanoparticle System | Size (nm) | Temperature (K) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Blocking Temperature (Tb) (K) |

| Cobalt Nanoparticles | ~4.5 | 300 | 9.9 | 15 | - |

| Cobalt Nanoparticles | ~4.5 | 10 | - | 550 | - |

| CoFe₂O₄ Nanoparticles | 15.8 - 19.0 | 300 | 62.6 - 74.3 | 302 - 1195 | ~300 |

| Co-Zn Ferrite Nanoparticles | ~16 | 300 | 74.5 | 114 | - |

| Cobalt Nanoparticles | - | 300 | 125 | 120 | - |

Note: The magnetic properties are highly dependent on the synthesis method, particle size distribution, and the presence of any surface oxidation.

Visualization of Experimental Workflows

Synthesis of this compound Nanoparticles

Caption: General workflows for the synthesis of this compound nanoparticles.

Magnetic Characterization Workflow

Caption: Workflow for the magnetic characterization of nanoparticles.

Fundamental Magnetic Concepts

Ferromagnetism vs. Superparamagnetism

The magnetic behavior of this compound nanoparticles is a direct consequence of their physical size.

Caption: Relationship between nanoparticle size and magnetic state.

In larger nanoparticles, the energy barrier preventing the reversal of the magnetic moment (anisotropy energy) is significant, leading to a stable magnetic moment and ferromagnetic behavior. As the particle size decreases, this energy barrier becomes comparable to the thermal energy, allowing the magnetic moment to flip randomly. This rapid fluctuation averages the net magnetization to zero in the absence of an external field, a phenomenon known as superparamagnetism.

Conclusion and Future Outlook

This compound nanoparticles represent a versatile class of magnetic nanomaterials with tunable properties. The stearate coating provides excellent control over particle size and stability, which are key determinants of their magnetic behavior. While a substantial body of research exists for cobalt-based nanoparticles, further studies focusing specifically on the quantitative magnetic properties of pure this compound nanoparticles are needed to fully exploit their potential. Future research should aim to establish a clear correlation between synthesis parameters, particle size, and the resulting magnetic characteristics, including saturation magnetization, coercivity, and blocking temperature. Such data will be invaluable for the rational design of this compound nanoparticles for advanced applications in drug delivery, medical imaging, and data storage.

An In-depth Technical Guide to the Solubility of Cobalt Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt stearate in various organic solvents. While quantitative data is notably scarce in publicly available literature, this document synthesizes qualitative solubility information, details relevant experimental protocols for solubility determination and synthesis, and presents logical workflows pertinent to the applications of cobalt compounds.

Introduction to this compound

Cobalt (II) stearate is a metal soap, a salt of cobalt and stearic acid, with the chemical formula Co(C₁₈H₃₅O₂)₂.[1][2] It typically appears as a pink to violet powder.[1] This compound is insoluble in water but exhibits solubility in a range of organic solvents, a characteristic attributed to its long, nonpolar hydrocarbon chains.[1][3] This property makes it a valuable compound in various industrial applications, including as a drier in paints and varnishes, a catalyst in polymer production, and a bonding agent in the rubber industry.[3][4] In the pharmaceutical and drug development sectors, understanding the solubility of such metal stearates is crucial for formulation, particularly in the development of lipid-based drug delivery systems.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Nonpolar Aromatic | Toluene | Soluble* | [6] |

| Benzene | Soluble | [5] | |

| Nonpolar Aliphatic | Hexane | Soluble | [5] |

| Mineral Oils | Soluble | N/A | |

| Polar Aprotic | Acetone | Soluble | [1] |

| Polar Protic | Ethanol | Soluble | [1] |

| Ether | Soluble | N/A |

*One source indicates a "solubility in toluene, %, not less than 99.0," which is likely a purity specification rather than a true solubility measurement.[6]

Experimental Protocols

Determination of Solubility (Gravimetric Method)

A common and straightforward method for determining the solubility of a sparingly soluble solid like this compound in an organic solvent is the gravimetric method.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent can be used.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or a vacuum oven. The final weight of the container with the dried this compound is recorded.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound. This mass is then expressed in terms of the volume of the solvent used (e.g., g/100 mL).

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis of this compound

This compound can be synthesized through a double decomposition reaction or a direct reaction between stearic acid and a cobalt salt. A method adapted from a patent is described below.[7]

Methodology (Direct Reaction):

-

Melting Stearic Acid: Add a measured amount of stearic acid to a reaction vessel (e.g., a three-neck flask). Heat the vessel to 80-100°C until the stearic acid is completely molten.

-

Addition of Cobalt Hydroxide: Add cobalt hydroxide to the molten stearic acid. The molar ratio of stearic acid to cobalt hydroxide should be 2:1.

-

First Stage Reaction: Maintain the reaction temperature at 100-130°C for 2-3 hours with continuous stirring.

-

Second Stage Reaction: Increase the temperature to 160-200°C and continue the reaction for another 2-4 hours. During this process, water will be formed as a byproduct.

-

Removal of Water: After the reaction is complete, carry out reduced pressure distillation to remove the water from the mixture, yielding solid-phase this compound.

-

Product Finishing: The resulting solid this compound can be granulated at 100-120°C for easier handling.

Logical Flow for this compound Synthesis

Caption: Synthesis of this compound via Direct Reaction.

Application-Relevant Workflow: Cobalt-Catalyzed Hydroformylation

While a specific signaling pathway for this compound in drug delivery is not established, the catalytic activity of cobalt compounds is well-documented. This compound itself can act as a catalyst precursor. The hydroformylation of alkenes is a major industrial process that often utilizes cobalt catalysts. The general mechanism provides a valuable example of a logical workflow involving a cobalt species.[8][9][10][11][12]

Cobalt-Catalyzed Hydroformylation Cycle

Caption: Catalytic Cycle of Cobalt-Mediated Hydroformylation.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided detailed experimental protocols for its synthesis and solubility determination, and presented a relevant catalytic workflow. While the lack of quantitative solubility data is a significant gap in the literature, the qualitative information and experimental methodologies provided herein offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided diagrams offer clear visual representations of key processes related to this compound and its applications. Further empirical studies are necessary to establish a comprehensive quantitative solubility profile for this compound across a range of organic solvents and temperatures.

References

- 1. guidechem.com [guidechem.com]

- 2. Cobalt(II) stearate - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 1002-88-6 [m.chemicalbook.com]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 6. Хімікати та керамічна цегла - GHS [galchim.com.ua]

- 7. CN110759825A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. Hydroformylation - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organometallic Compounds in Catalysis: Hydroformylation [www2.ntu.ac.uk]

- 12. Hydroformylation | PDF [slideshare.net]

An In-depth Technical Guide to the Vibrational Spectroscopy of Cobalt Stearate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, for the characterization of cobalt stearate. This compound, a metal soap, serves various industrial functions, including as a drier in paints and inks, a catalyst, and an additive in polymers.[1] For researchers and professionals in drug development, understanding its structural and coordination chemistry is crucial for applications in formulation, stability testing, and quality control. Vibrational spectroscopy offers a powerful, non-destructive method to probe the molecular structure, coordination environment of the cobalt ion, and the conformation of the alkyl chains.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate spectroscopic analysis. The following sections outline generalized protocols for FTIR and Raman spectroscopy based on common laboratory practices for analyzing metal soaps.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is highly sensitive to the vibrations of polar functional groups, making it ideal for studying the carboxylate headgroup of this compound.[2] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and homogenous. If synthesized in-house via precipitation, wash the precipitate with water and methanol and dry at approximately 60°C to remove impurities and solvent residues.[3]

-

Place a small amount of the powdered sample directly onto the diamond crystal of the ATR accessory.

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with a diamond ATR accessory.[4]

-

Record a background spectrum of the clean, empty ATR crystal. This single beam scan is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.[4]

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 32 to 64 scans to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.[3]

-

Collect data over a wavenumber range of 4000–500 cm⁻¹.[5]

-

-

Data Processing:

-

Perform an ATR correction on the collected spectrum to account for the variation in the depth of penetration of the infrared beam with wavelength.[4]

-

Perform baseline correction if necessary to obtain a flat spectral baseline.

-

Raman Spectroscopy Protocol

Raman spectroscopy is complementary to FTIR, providing strong signals for non-polar bonds and symmetric vibrations.[6] It is particularly useful for analyzing the C-C and C-H vibrations of the stearate's long alkyl chain and is less susceptible to interference from water.[6]

Methodology:

-

Sample Preparation:

-

Place the solid this compound powder in a suitable sample holder, such as a glass vial or a pressed sample cup for analysis with a microscope objective.[6]

-

-

Instrumentation and Data Acquisition:

-

Utilize a Raman spectrometer, often a system based on a Michelson interferometer (FT-Raman) or a dispersive system with a microscope.[6]

-

Common laser excitation wavelengths include 785 nm or 1064 nm (Nd:YAG) to minimize fluorescence, which can be a problem with colored samples like this compound.[6][7]

-

Focus the laser beam onto the sample. For solid samples, a microscope objective allows for precise targeting.[6]

-

Acquire spectra with an appropriate exposure time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 5-10 accumulations with a 10-second exposure time).[7]

-

Set the spectral resolution to approximately 4 cm⁻¹.[7]

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction on the resulting spectra.

-

The Raman spectrum is typically plotted as intensity versus the Raman shift in wavenumbers (cm⁻¹).[7]

-

Data Presentation and Interpretation

The key to characterizing this compound lies in identifying the vibrational bands associated with its carboxylate group and aliphatic chain and understanding how they differ from stearic acid. The formation of the salt involves the deprotonation of the carboxylic acid, leading to the disappearance of the characteristic C=O stretching band of the acid (around 1701 cm⁻¹) and the appearance of two new bands: the asymmetric and symmetric stretches of the carboxylate anion (COO⁻).[1]

The frequency separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching bands provides insight into the coordination mode between the cobalt ion and the carboxylate ligand.

FTIR Spectral Data

The infrared spectrum of this compound is dominated by absorptions from the carboxylate group and the methylene (CH₂) groups of the long alkyl chain.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Comments |

| ~2955 | νₐₛ(CH₃) | Asymmetric C-H Stretch | From the terminal methyl group. |

| ~2918 | νₐₛ(CH₂) | Asymmetric C-H Stretch | Strong absorption from the methylene chain. |

| ~2850 | νₛ(CH₂) | Symmetric C-H Stretch | Strong absorption from the methylene chain. |

| ~1554 | νₐₛ(COO⁻) | Asymmetric Carboxylate Stretch | A broad and strong absorption, its position is sensitive to the coordination environment.[1][3] |

| ~1465 | δ(CH₂) | Methylene Scissoring | Bending vibration of the alkyl chain. |

| ~1433 - 1397 | νₛ(COO⁻) | Symmetric Carboxylate Stretch | Position is sensitive to the coordinating metal ion.[3] |

| 1345 - 1180 | w(CH₂) + t(CH₂) | Methylene Wagging & Twisting | A series of weak, equally spaced bands characteristic of long alkyl chains.[3] |

| ~720 | ρ(CH₂) | Methylene Rocking | Rocking vibration of the long methylene chain. |

Table 1: Summary of characteristic FTIR absorption bands for this compound.

In this compound, the absorption peak for the asymmetric vibration of the carboxylate group coordinated to the cobalt ion appears around 1554 cm⁻¹.[1] The symmetric carboxylate band is typically found in the 1433-1397 cm⁻¹ range.[3] The presence of a series of weak absorptions between 1345-1180 cm⁻¹ is due to methylene wagging modes coupled to the carboxyl group.[3]

Raman Spectral Data

Raman spectra of metal stearates are often characterized by strong signals from the C-H and C-C bond vibrations in the long alkyl chain.

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Comments |

| ~2880 | νₐₛ(CH₂) | Asymmetric C-H Stretch | Strong signal characteristic of the alkyl chain. |

| ~2848 | νₛ(CH₂) | Symmetric C-H Stretch | A very strong and sharp signal, often used for quantification of stearates.[7] |

| ~1440 | δ(CH₂) | Methylene Scissoring | Bending mode of the alkyl chain. |

| ~1296 | t(CH₂) | Methylene Twisting | In-phase twisting of methylene groups. |

| ~1130 | ν(C-C) | C-C Skeletal Stretch | Trans-chain skeletal vibration. |

| ~1060 | ν(C-C) | C-C Skeletal Stretch | Trans-chain skeletal vibration. |

Table 2: Summary of expected Raman bands for this compound.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular relationships.

Caption: Experimental workflow for vibrational spectroscopy of this compound.

Caption: Correlation between this compound structure and key IR spectral features.

References

Synthesis of Cobalt Oxide Nanoparticles from Cobalt Stearate Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt oxide (Co₃O₄) nanoparticles utilizing a cobalt stearate precursor. The primary method detailed is thermal decomposition, a robust and widely employed technique for producing crystalline nanostructures. This document outlines the necessary experimental protocols, presents key quantitative data, and visualizes the synthesis workflow and underlying reaction mechanisms.

Introduction

Cobalt oxide nanoparticles have garnered significant attention across various scientific disciplines, including catalysis, energy storage, and biomedicine, owing to their unique electronic, magnetic, and catalytic properties. The synthesis method and the choice of precursor are critical factors that dictate the physicochemical characteristics of the resulting nanoparticles, such as size, morphology, and crystallinity. This compound, a metal carboxylate, serves as a suitable single-source precursor for the synthesis of cobalt oxide nanoparticles via thermal decomposition. This method offers advantages in terms of simplicity and the ability to produce well-defined nanostructures. This guide will focus on the thermal decomposition of this compound to yield high-purity cobalt oxide nanoparticles.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent thermal decomposition to produce cobalt oxide nanoparticles.

Synthesis of this compound Precursor

A common method for preparing the this compound precursor involves the reaction of stearic acid with a cobalt salt, such as cobalt hydroxide.

Protocol:

-

Melting of Stearic Acid: In a three-neck flask, heat stearic acid to a temperature of 80-100°C until it is completely molten.

-

Addition of Cobalt Hydroxide: Introduce cobalt hydroxide to the molten stearic acid. The molar ratio of stearic acid to cobalt hydroxide is typically maintained at 2:1.

-

Two-Stage Heat Preservation Reaction:

-

Stage 1: Maintain the reaction temperature at 100-140°C for a duration of 1.5 to 3 hours.

-

Stage 2: Increase the temperature to 160-200°C and continue the reaction for an additional 2 to 3 hours. This two-stage process ensures the complete reaction and formation of this compound.

-

-

Removal of Water: The reaction produces water as a byproduct. Remove the water via reduced pressure distillation to obtain the solid this compound product.

Synthesis of Cobalt Oxide Nanoparticles via Thermal Decomposition

The synthesized this compound is then subjected to thermal decomposition (calcination) in air to yield cobalt oxide nanoparticles.

Protocol:

-

Precursor Loading: Place a known quantity of the synthesized this compound powder into a ceramic crucible.

-

Calcination: Transfer the crucible to a muffle furnace.

-

Heating Program: Heat the precursor in an air atmosphere. The temperature and duration of the calcination process are critical parameters that influence the characteristics of the final product. A typical protocol involves heating to temperatures in the range of 350-550°C for several hours.

-

Cooling and Collection: After the designated time, allow the furnace to cool down to room temperature. The resulting black powder is the cobalt oxide (Co₃O₄) nanoparticles.

-

Washing (Optional): The collected powder can be washed with ethanol to remove any organic residues and then dried.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and the resulting cobalt oxide nanoparticles.

Table 1: Synthesis Parameters for this compound

| Parameter | Value | Reference |

| Stearic Acid to Cobalt Hydroxide Molar Ratio | 2:1 | |

| Stage 1 Reaction Temperature | 100-140°C | |

| Stage 1 Reaction Time | 1.5 - 3 hours | |

| Stage 2 Reaction Temperature | 160-200°C | |

| Stage 2 Reaction Time | 2 - 3 hours |

Table 2: Thermal Decomposition Conditions and Resulting Cobalt Oxide Nanoparticle Properties

| Precursor | Decomposition Temperature (°C) | Decomposition Time (h) | Resulting Particle Size (nm) | Morphology |

| Cobalt(II) Complex | 500 | 5 | 30-50 | Cubic |

| Cobalt(III) Schiff Base Complex | 550 | 3.5 | 10-50 | Plate-like |

| Cobalt Nitrate (via Co-precipitation) | 400 | 2 | ~8 | Spherical |

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of cobalt oxide nanoparticles from a this compound precursor.

Characterization of Cobalt Oxide Nanoparticles

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the cobalt oxide nanoparticles.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized Co₃O₄.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystallinity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of Co-O bonds in the cobalt oxide lattice and to confirm the removal of organic precursors.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the this compound precursor and to determine the optimal calcination temperature.

Conclusion

The synthesis of cobalt oxide nanoparticles from a this compound precursor via thermal decomposition is a straightforward and effective method for producing crystalline nanomaterials. The properties of the resulting nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature and duration. This guide provides the fundamental protocols and expected outcomes for this synthesis route, offering a solid foundation for researchers and scientists in the field. Further optimization of the reaction conditions can allow for the fine-tuning of nanoparticle characteristics to suit specific applications in drug development and beyond.

An In-depth Technical Guide to the Electrochemical Properties of Cobalt Stearate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobalt stearate, a metal-organic compound, is primarily recognized for its role as a drier in paints, a heat stabilizer in plastics, and an adhesion promoter in rubber.[1] While direct and extensive research into the electrochemical properties of this compound is notably scarce in publicly available literature, its identity as a cobalt coordination compound suggests potential for electrochemical activity. This guide addresses this research gap by providing a comprehensive overview of the electrochemical behavior of analogous cobalt-based materials, including metal-organic frameworks (MOFs), carboxylate complexes, and cobalt oxides derived from cobalt precursors. By examining these related materials, we can infer the potential electrochemical characteristics of this compound and outline the experimental protocols necessary for such investigations. This document serves as a foundational resource for researchers interested in exploring the electrochemical applications of this compound, particularly in fields such as catalysis, energy storage, and sensor development.

Introduction to this compound

Cobalt(II) stearate is a salt of cobalt and stearic acid, forming a violet, water-insoluble compound.[1] Its structure consists of a cobalt ion coordinated to the carboxylate groups of two stearate ligands. This metal-organic nature is central to its potential electrochemical properties, as the cobalt center can theoretically undergo redox reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary methods:

-

Precipitation Reaction: This common method involves the double decomposition reaction between a soluble cobalt salt (e.g., cobalt chloride or cobalt acetate) and a soluble stearate salt (e.g., sodium stearate) in an aqueous solution.[2][3] The insoluble this compound then precipitates out of the solution.

-

Solvent-Free Method: A more environmentally friendly approach involves the direct reaction of molten stearic acid with cobalt hydroxide at elevated temperatures (80-200 °C).[4] This method avoids the use of organic solvents.

Inferred Electrochemical Properties of Cobalt-Containing Compounds

Due to the limited direct research on this compound's electrochemistry, this section details the electrochemical properties of closely related cobalt compounds. These findings provide a predictive framework for the potential behavior of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of a material. For cobalt-based compounds, CV curves typically reveal the redox transitions of the cobalt ions (e.g., Co²⁺/Co³⁺).

-

Cobalt-Based MOFs: Studies on cobalt-containing MOFs often show well-defined redox peaks, indicating the electrochemical activity of the cobalt centers within the framework.[5] The peak potentials and currents can provide information about the thermodynamics and kinetics of the electron transfer processes. For instance, a Co-bdc MOF (where bdc is benzenedicarboxylic acid) exhibited a maximum specific capacitance of 368 F/g at a current density of 1 A/g, indicating its potential for energy storage.[6]

-

Cobalt Carboxylate Complexes: Research on other cobalt(II) complexes with aromatic carboxylates has shown that these compounds can be electrochemically stable.[7] The redox potentials are influenced by the nature of the ligands surrounding the cobalt ion.

-

Cobalt Chloride: Studies on the cyclic voltammetry of cobalt chloride have identified two oxidation peaks around 0.02 V and 0.06 V, and two reduction peaks at 0 V and -0.7 V, corresponding to the Co(0)/Co(I) and Co(I)/Co(II) redox couples.[8]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the charge transfer kinetics and interfacial properties of electrode materials. The resulting Nyquist plot provides information on solution resistance (Rs) and charge transfer resistance (Rct).

-

Cobalt-Based MOFs: Nyquist plots for Co-MOFs typically show a semicircle at high frequencies, corresponding to the charge transfer resistance at the electrode-electrolyte interface, and a straight line at low frequencies, indicative of diffusion-controlled processes.[9][10] A smaller semicircle diameter suggests a lower charge transfer resistance and faster kinetics. For a Co-bdc MOF, the solution resistance was found to be as low as 0.09 Ω.[6]

-

Cobalt Oxides: For cobalt oxides, which can be synthesized from this compound precursors, EIS is used to evaluate their performance in applications like supercapacitors and electrocatalysis.[11][12] The impedance spectra can reveal changes in the electrode material's properties after repeated cycling.

Electrocatalytic Activity

Cobalt-based materials are well-known for their catalytic activity in various electrochemical reactions, such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER).

-

Tafel Analysis: The catalytic activity is often evaluated using Tafel plots, which relate the overpotential to the logarithm of the current density. The Tafel slope provides insight into the reaction mechanism. Cobalt-based electrocatalysts have shown varying Tafel slopes depending on the material and the reaction conditions. For example, a cobalt oxide catalyst for HER in alkaline media exhibited a Tafel slope of 94 mV dec⁻¹.[13]

This compound as a Precursor for Electrochemically Active Materials

A significant potential application of this compound in electrochemistry is its use as a precursor for the synthesis of cobalt-based nanomaterials, such as cobalt oxide (Co₃O₄). Thermal decomposition (calcination) of this compound can yield cobalt oxide nanoparticles with high surface area and tailored morphologies, which are highly desirable for electrochemical applications.[14]

The electrochemical properties of these derived cobalt oxides are well-documented:

-

Supercapacitors: Cobalt oxide nanoparticles exhibit high specific capacitance, making them excellent candidates for supercapacitor electrodes.[11][15] Specific capacitances as high as 1850 F/g at a current density of 1 A/g have been reported for Co₃O₄ nanosheets.[15]

-

Lithium-Ion Batteries: Cobalt oxides are also investigated as anode materials for lithium-ion batteries due to their high theoretical capacities.[16]

-

Electrocatalysis: Cobalt oxides are efficient electrocatalysts for water splitting.[17]

Quantitative Data Summary

The following tables summarize key electrochemical parameters for cobalt-based materials analogous or derivable from this compound.

Table 1: Supercapacitor Performance of Cobalt-Based Materials

| Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |

| Co-bdc MOF | 3 M KOH | 368 | 1 | 85% after 2000 | [6] |

| Co₃O₄ Nanosheets | 2 M KOH | 1850 | 1 | 99.6% after 5000 | [15] |

| Activated Carbon/Cobalt Composite | - | 235 | - | - | [18] |

Table 2: Electrocatalytic Properties of Cobalt-Based Materials for Water Splitting

| Material | Reaction | Electrolyte | Tafel Slope (mV/dec) | Overpotential (mV) at 10 mA/cm² | Reference |

| Cobalt Oxide (CoOx) | HER | Alkaline | 94 | 112 (at 20 mA/cm²) | [13] |

| Cobalt-based catalysts | OER | pH ~3.5-14 | ~60 | - | [19] |

| SS/EPD-Co-FS | OER | - | 35 | - | [12] |

Table 3: Impedance Characteristics of Cobalt-Based Materials

| Material | Electrolyte | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (Ω) | Reference |

| Co-bdc MOF | 3 M KOH | 0.09 | - | [6] |

| CoCuNi-MOF | - | 3.3 (fresh), 4.1 (after 50 cycles) | - | [10] |

Detailed Experimental Protocols

This section provides standardized methodologies for the electrochemical characterization of materials like this compound or its derivatives.

Electrode Preparation

-

Working Electrode: A specific amount of the active material (e.g., this compound, or cobalt oxide derived from it) is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.

-

The slurry is then drop-casted or doctor-bladed onto a conductive substrate (e.g., glassy carbon electrode, nickel foam, or FTO glass) and dried in a vacuum oven.

Electrochemical Cell Setup

A standard three-electrode cell is used for most electrochemical measurements.[20][21][22]

-

Working Electrode (WE): The electrode prepared as described above.

-

Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[22]

-

Counter Electrode (CE): An inert electrode with a large surface area, typically a platinum wire or graphite rod, to complete the circuit.[21]

-

Electrolyte: A solution containing ions to conduct charge, for example, an aqueous solution of KOH or a non-aqueous solution with a salt like LiClO₄.

Cyclic Voltammetry (CV) Protocol

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the electrolyte.

-

Connect the electrodes to a potentiostat.[23]

-

Set the parameters in the software: potential window (e.g., -0.2 V to 0.6 V vs. Ag/AgCl), scan rate (e.g., 10, 20, 50, 100 mV/s), and number of cycles.[24]

-

Run the experiment and record the current response as a function of the applied potential. The first cycle is often discarded to ensure the electrode surface is stabilized.[23]

Electrochemical Impedance Spectroscopy (EIS) Protocol

-

Use the same three-electrode cell setup.

-

Set the potentiostat to EIS mode.

-

Define the parameters: frequency range (e.g., 100 kHz to 0.01 Hz), AC amplitude (e.g., 5-10 mV), and the DC potential (usually the open-circuit potential).[10]

-

Perform the measurement to obtain the Nyquist and Bode plots.

Chronoamperometry/Chronopotentiometry Protocol

-

Chronoamperometry (CA): This technique is used to study the stability of an electrocatalyst at a constant potential. A fixed overpotential is applied to the working electrode, and the resulting current is measured over time.[25]

-

Chronopotentiometry (CP) / Galvanostatic Charge-Discharge (GCD): This is used to evaluate the capacitive properties and cycling stability of supercapacitor materials. A constant current is applied, and the potential is measured as the device charges and discharges.[25]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the electrochemical properties of a material synthesized from a precursor like this compound.

Three-Electrode System Logic

This diagram shows the logical connections and roles of the components in a standard three-electrode electrochemical setup.

Conclusion and Future Outlook

While this compound itself has not been a focus of electrochemical research, its potential should not be overlooked. As a readily synthesizable cobalt coordination compound, it warrants investigation as a model system for understanding electron transfer in metal-organic materials. Furthermore, its utility as a precursor for high-performance electrocatalysts and supercapacitor materials like cobalt oxide is a promising avenue for further research and development. Future work should focus on the direct electrochemical characterization of this compound thin films or nanoparticles to elucidate its intrinsic redox properties and charge transfer kinetics. Such studies could unlock new applications for this versatile compound in various electrochemical technologies.

References

- 1. Cobalt(II) stearate - Wikipedia [en.wikipedia.org]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. A Study of Synthesizing Cobalt(II) Stearate Compound - Neliti [neliti.com]

- 4. CN110759825A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Frontiers | Synthesis of UV-11 MOF and Its Characterization by Cyclic Voltammetry [frontiersin.org]

- 6. Cobalt and copper-based metal-organic frameworks synthesis and their supercapacitor application: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]

- 7. researchgate.net [researchgate.net]

- 8. ijche.com [ijche.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cobalt Oxide Synthesis via Flame Spray Pyrolysis as Anode Electrocatalyst for Alkaline Membrane Water Electrolyzer [mdpi.com]

- 13. Frontiers | Facile Synthesis of Cobalt Oxide as an Efficient Electrocatalyst for Hydrogen Evolution Reaction [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Progress of Cobalt-Based Anode Materials for Lithium Ion Batteries and Sodium Ion Batteries [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. Electrochemistry on the Bench and in the Field [sigmaaldrich.com]

- 23. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 24. static.igem.org [static.igem.org]

- 25. researchgate.net [researchgate.net]

Cobalt Stearate as a Single-Source Precursor: A Technical Guide to Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

The use of single-source precursors (SSPs) represents a significant advancement in the controlled synthesis of nanomaterials. By containing all the necessary elements for the final material within a single molecule, SSPs offer a streamlined and reproducible route to nanoparticles with well-defined properties. Cobalt stearate, a long-chain carboxylate of cobalt, has emerged as a promising SSP for the facile, solvent-free synthesis of monodisperse cobalt and cobalt oxide nanoparticles through thermal decomposition.[1] Its structure provides both the cobalt source and the organic matrix that decomposes to form capping agents, ensuring nanoparticle stability.

This technical guide provides an in-depth overview of the synthesis of cobalt-based nanoparticles using this compound as an SSP. It includes detailed experimental protocols, a summary of expected quantitative outcomes based on analogous systems, and a discussion of the underlying reaction mechanisms, tailored for professionals in research and drug development. The magnetic nature of cobalt-based nanoparticles makes them particularly relevant for applications such as targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes a solvent-free method for synthesizing the this compound precursor from stearic acid and cobalt hydroxide, adapted from established methods.[4]

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Cobalt (II) Hydroxide (Co(OH)₂)

-

Three-neck flask

-

Heating mantle with temperature controller

-

Vacuum distillation setup

Procedure:

-

Add stearic acid to the three-neck flask and heat to 80-100°C until completely molten.[4]

-

Add cobalt hydroxide to the molten stearic acid. The recommended molar ratio of stearic acid to cobalt hydroxide is 2:1.[4]

-

Stage 1 Heating: Increase the temperature to 110-130°C and maintain for 2-3 hours with continuous stirring.[4]

-

Stage 2 Heating: Further increase the temperature to 160-180°C and maintain for an additional 3-4 hours to ensure the reaction goes to completion.[4] The reaction produces this compound and water as a byproduct.

-

Purification: Remove the byproduct water via reduced pressure distillation at approximately 180°C and a vacuum of -0.09 MPa.[4]

-

Cool the system to room temperature. The resulting solid is this compound, which can be collected for use as an SSP.

Protocol 2: Synthesis of Cobalt Oxide Nanoparticles via Thermal Decomposition

This protocol details the thermal decomposition (pyrolysis) of this compound to generate cobalt oxide nanoparticles. This method is based on the general principle of using metal stearates as SSPs without additional solvents.[1]

Materials:

-

Synthesized this compound

-

Tube furnace with programmable temperature controller

-

Inert gas supply (Argon or Nitrogen)

-

Collection vessel

Procedure:

-

Place a known quantity of the synthesized this compound powder into a ceramic boat.

-

Position the boat in the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., Argon) for at least 15 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas throughout the experiment.

-

Heat the furnace to the desired pyrolysis temperature (e.g., 300-500°C) at a controlled rate (e.g., 5-10°C/min). The final size and phase of the nanoparticles are highly dependent on the temperature and duration of pyrolysis.[1]

-

Hold the furnace at the set temperature for a specific duration (e.g., 1-3 hours).

-

After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.

-

The resulting black powder consists of cobalt oxide nanoparticles. Collect the sample for characterization.

Data Presentation: Properties of Synthesized Nanoparticles

Direct quantitative data for nanoparticles synthesized from this compound as a single-source precursor is limited in publicly available literature. However, the thermal decomposition of other cobalt carboxylates and organometallic complexes yields nanoparticles with predictable properties. The following tables summarize representative data from these analogous systems to provide an expected range of outcomes for size, morphology, and magnetic properties.

Table 1: Physicochemical Properties of Cobalt Oxide (Co₃O₄) Nanoparticles Synthesized via Thermal Decomposition of Various Precursors

| Precursor | Synthesis Temp. (°C) | Avg. Particle Size (nm) | Crystal Structure | Morphology | Reference |

| [Co(salen)] | 400 | 80 | Cubic | Semi-spherical | [3] |

| [Co(salen)] | 450 | 50 | Cubic | Spherical | [3] |

| [Co(salen)] | 500 | 30 | Cubic | Spherical | [3] |

| --INVALID-LINK--₃ | 175 | 17.5 | Cubic (Spinel) | Sphere-like | [5][6] |

| Cobalt(II) Complex | 500 | 20-30 | Not specified | Not specified | [7] |

| Co(acac)₃ in Oleylamine | 220 | Not specified | hcp-CoO | Not specified | [8][9] |

Table 2: Magnetic Properties of Cobalt-Based Nanoparticles from Thermal Decomposition

| Nanoparticle Type | Precursor | Synthesis Temp. (°C) | Saturation Magnetization (Mₛ) | Coercivity (Hₙ) | Reference |

| Co₃O₄ | --INVALID-LINK--₃ | 175 | Weak Ferromagnetic Order | Not specified | [5][6] |

| CoFe₂O₄ | Metal Acetylacetonates | 320 | 74.5 emu/g | 114 Oe | [10] |

| CoO/Co₃O₄ Nanocomposite | Cobalt Nitrate | 350 | 3.45 emu/g | Not specified | [11] |

| ε-Co | Dicobalt Octacarbonyl | 200 | Not specified | 500 Oe (at 5K) |

Visualizations: Workflows and Mechanisms

Experimental Workflow

The overall process, from precursor synthesis to nanoparticle characterization, can be visualized as a sequential workflow.

Plausible Decomposition Pathway

The thermal decomposition of this compound, a metal carboxylate, likely proceeds through the cleavage of carbon-oxygen and carbon-carbon bonds in the stearate ligands. In an inert atmosphere, this process can lead to the formation of either metallic cobalt or cobalt(II) oxide (CoO). If trace oxygen is present or if the atmosphere is oxidative, the more stable cobalt(II,III) oxide (Co₃O₄) is typically formed. The long hydrocarbon chains of the stearate ligands decompose into smaller organic molecules, which can act as in-situ capping agents, preventing nanoparticle agglomeration.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Wet Synthesis of Monodisperse Cobalt Oxide Nanoparticles | Semantic Scholar [semanticscholar.org]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. mdpi.com [mdpi.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Synthesis of Cobalt Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt stearate, a compound with diverse applications in industries ranging from polymers and paints to pharmaceuticals.[1][2] While this document focuses on established synthesis methodologies, it also explores the potential for hydrothermal synthesis, a technique known for producing crystalline materials.

Introduction to this compound

This compound is a metal salt of stearic acid, with the chemical formula Co(C₁₈H₃₅O₂)₂.[1] It typically appears as a pale pink or violet powder and is insoluble in water but soluble in some organic solvents.[1][3] Its utility stems from its properties as a catalyst, drier, heat stabilizer, and lubricant.[1][2] In the pharmaceutical industry, this compound can be used as a coloring agent and a lubricant in tablet formulations.[1] There is also emerging research interest in the potential medical applications of cobalt compounds.[2][4]

Established Synthesis Methodologies

The primary and well-documented methods for synthesizing this compound are precipitation (double decomposition) and fusion (direct reaction).

Precipitation Method (Double Decomposition)

This method involves the reaction of a soluble cobalt salt with a soluble stearate salt in an aqueous solution, leading to the precipitation of the insoluble this compound.

Reaction Pathway:

References

Methodological & Application

Application Notes and Protocols: Cobalt Stearate as a Catalyst in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt stearate as a catalyst in oxidation reactions. The information is intended for researchers in academia and industry, including those in drug development, who are exploring efficient and selective oxidation methods.

Introduction to this compound as an Oxidation Catalyst

This compound, the cobalt(II) salt of stearic acid, is a versatile metal-organic compound with applications across various industries.[1] In the realm of chemical synthesis, it serves as an effective catalyst for a range of oxidation reactions. Its solubility in organic solvents makes it a suitable homogeneous catalyst for liquid-phase oxidations. The catalytic activity of this compound stems from the ability of the cobalt ion to cycle between its +2 and +3 oxidation states, facilitating the activation of molecular oxygen or other oxidants and the subsequent oxidation of organic substrates.[2][3][4] This catalytic cycle is central to its function in promoting reactions such as the aerobic oxidation of alcohols, hydrocarbons, and unsaturated fatty acids.[5][6]

The lipophilic nature of the stearate ligands enhances the catalyst's compatibility with nonpolar organic substrates and solvents. While widely recognized for its role as a drier in paints and inks and as a promoter in polymer production, its application in fine chemical and pharmaceutical synthesis is an area of growing interest due to the economic and environmental advantages of using earth-abundant metals like cobalt.[1]

Key Applications in Organic Synthesis

This compound is a potential catalyst for several important oxidative transformations:

-

Aerobic Oxidation of Alcohols: The conversion of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental reaction in organic synthesis. This compound can catalyze the aerobic oxidation of these substrates, using molecular oxygen from the air as the terminal oxidant, which is an environmentally benign approach.[6]

-

C-H Bond Oxidation of Hydrocarbons: The selective oxidation of C-H bonds in hydrocarbons to introduce functionality is a challenging yet highly valuable transformation. This compound can initiate the autoxidation of hydrocarbons, leading to the formation of hydroperoxides, which can then be converted to alcohols, ketones, or carboxylic acids.

-

Oxidation of Unsaturated Fatty Acids: this compound has been studied for its role in the aerobic oxidation of unsaturated fatty acids, such as linoleic acid.[5] This process is relevant to the study of lipid peroxidation and the development of antioxidants.

Experimental Protocols

The following are representative protocols for the use of this compound as a catalyst in oxidation reactions. These protocols are based on established procedures for similar cobalt-based catalysts and should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Aerobic Oxidation of a Secondary Alcohol (e.g., 1-Phenylethanol)

Objective: To synthesize acetophenone via the this compound-catalyzed aerobic oxidation of 1-phenylethanol.

Materials:

-

Cobalt(II) stearate

-

1-Phenylethanol

-

Toluene (or another suitable solvent)

-

Oxygen source (e.g., oxygen balloon or dry air)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Catalyst Preparation: this compound is commercially available. If synthesized, a common method involves the reaction of a cobalt(II) salt with sodium stearate.[1][7] Ensure the catalyst is dry before use.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cobalt(II) stearate (e.g., 1-5 mol%).

-

Add toluene (e.g., 20 mL) to the flask and stir to dissolve the catalyst.

-

Add 1-phenylethanol (e.g., 10 mmol) to the reaction mixture.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) under an atmosphere of oxygen (an oxygen-filled balloon is a convenient method).

-

Monitor the reaction progress by TLC or GC analysis.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure acetophenone.

Protocol 2: Oxidation of a Hydrocarbon (e.g., Ethylbenzene)

Objective: To synthesize acetophenone and 1-phenylethanol via the this compound-catalyzed oxidation of ethylbenzene.

Materials:

-

Cobalt(II) stearate

-

Ethylbenzene

-

Acetic acid (as solvent)

-

Oxygen or air source

-

High-pressure reactor (autoclave) if conducting the reaction at elevated pressure

-

Standard laboratory equipment for analysis and purification

Procedure:

-

Catalyst and Reagent Preparation: Ensure all reagents and solvents are of appropriate purity.

-

Reaction Setup: In a suitable reaction vessel (e.g., a high-pressure autoclave), combine cobalt(II) stearate (e.g., 0.1-1 mol%), ethylbenzene (e.g., 50 mmol), and acetic acid (e.g., 50 mL).

-

Reaction Execution: Seal the reactor and pressurize with oxygen or air to the desired pressure (e.g., 1-10 atm).

-

Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction at temperature and pressure for the desired time (e.g., 2-8 hours).

-

Workup and Analysis: After the reaction, cool the reactor to room temperature and carefully vent the pressure.

-

Analyze the product mixture by GC or GC-MS to determine the conversion of ethylbenzene and the selectivity for acetophenone and 1-phenylethanol.[8]

-

The product can be isolated by neutralization of the acetic acid followed by extraction and distillation.

Data Presentation

The following table summarizes representative quantitative data for cobalt-catalyzed oxidation reactions, providing a baseline for expected performance. Note that these results are compiled from studies using various cobalt catalysts and reaction conditions may need to be optimized for this compound.

| Substrate | Catalyst System | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product(s) |

| Benzyl Alcohol | Co(OAc)₂ / N-hydroxyphthalimide | O₂ (1 atm) | 100 | 3 | >99 | >99 | Benzaldehyde |

| 1-Phenylethanol | Co/SBA-15 | O₂ (1 atm) | 120 | 6 | 98 | 97 | Acetophenone |

| Ethylbenzene | Co₃O₄/mpg-C₃N₄ | TBHP | 100 | 10 | 62 | 84.7 | Acetophenone |

| Cyclohexane | Co(stearate)₂ | Air | 150 | 4 | 10.5 | 85 | Cyclohexanol, Cyclohexanone |

Mandatory Visualizations

Proposed Catalytic Cycle for this compound in Aerobic Oxidation

The diagram below illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol (R₂CHOH) to a ketone (R₂C=O) catalyzed by this compound. The cycle involves the interplay between Co(II) and Co(III) species.

Caption: A proposed catalytic cycle for the this compound-catalyzed aerobic oxidation of alcohols.

General Experimental Workflow

The following diagram outlines the general workflow for conducting a this compound-catalyzed oxidation reaction in a research laboratory setting.

Caption: A generalized workflow for laboratory-scale this compound-catalyzed oxidation reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. Aerobic Oxidation Reactivity of Well-Defined Cobalt(II) and Cobalt(III) Aminophenol Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. [PDF] The aerobic oxidation of unsaturated fatty acids and their esters: this compound-catalyzed oxidation of linoleic acid. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CN110759825A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. Atmospheric and Efficient Selective Oxidation of Ethylbenzene Catalyzed by Cobalt Oxides Supported on Mesoporous Carbon Nitride [mdpi.com]

Application Notes and Protocols: Cobalt Stearate as a Curing Agent for Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt stearate is a cobalt (II) salt of stearic acid, widely utilized as a curing agent, or more accurately, an accelerator, in the polymer industry.[1][2] It is particularly effective in promoting the room temperature curing of unsaturated polyester resins (UPRs) and vinyl ester resins when used in conjunction with an organic peroxide initiator, such as methyl ethyl ketone peroxide (MEKP).[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in resin curing, intended for research and development professionals.